molecular formula C15H19NO5 B354516 4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid CAS No. 925058-77-1

4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid

Cat. No.: B354516
CAS No.: 925058-77-1
M. Wt: 293.31g/mol
InChI Key: CXAXODVOTDDUDG-UHFFFAOYSA-N
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Description

“4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid” is a compound used for proteomics research . It has a molecular formula of C15H19NO5 and a molecular weight of 293.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO5/c17-14(7-8-15(18)19)16-12-5-1-2-6-13(12)21-10-11-4-3-9-20-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,17)(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 293.32 and a specific InChI code . Unfortunately, other properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

Research involving derivatives of 4-Oxo butanoic acid, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, has shown applications in the optical gating of nanofluidic devices. This involves synthetic ion channels where the inner surface of the channels is modified with photolabile hydrophobic molecules. These molecules can be removed by irradiation, leading to hydrophilic groups that allow UV-light-triggered transport of ionic species through the channels. This technology has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Microwave-assisted Synthesis

The synthesis of 4-oxo-2-butenoic acids, related to the mentioned compound, through microwave-assisted aldol-condensation offers a versatile route to biologically active species and intermediates for further derivatization. This method allows for the synthesis across a broad range of substrates, highlighting the compound's significance in chemical synthesis (Uguen et al., 2021).

Novel Synthesis Approaches

Innovative methods for the synthesis of compounds like 2-Oxo-4-phenyl-3-butynoic acid demonstrate the utility of 4-Oxo butanoic acid derivatives as inhibitors and substrates for enzymatic reactions. These methods provide a foundation for developing compounds with potential therapeutic applications (Chiu & Jordan, 1994).

Supramolecular Hydrogels

A simple derivative of 4-oxo butanoic acid, 4-oxo-4-(2-pyridinylamino) butanoic acid, has been used to form supramolecular hydrogels. These gels, which assemble due to hydrogen bonds and π–π stacking interactions, demonstrate the potential of 4-Oxo butanoic acid derivatives in drug release applications (Wang et al., 2007).

Catalytic Transformations

Studies on the catalytic hydrogenation and oxidation of biomass-derived levulinic acid, closely related to 4-Oxo butanoic acid, showcase the versatility of these compounds in producing valuable chemicals like γ-valerolactone and 2-butanone. Such research indicates the role of 4-Oxo butanoic acid derivatives in sustainable chemistry and bioresource utilization (Gong et al., 2011).

Safety and Hazards

The compound is labeled as an irritant according to the safety information provided . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-oxo-4-[2-(oxolan-2-ylmethoxy)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-14(7-8-15(18)19)16-12-5-1-2-6-13(12)21-10-11-4-3-9-20-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAXODVOTDDUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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